molecular formula C16H20N2O B13419741 R-DesmethylDoxylamine

R-DesmethylDoxylamine

Cat. No.: B13419741
M. Wt: 256.34 g/mol
InChI Key: OKKTWMJPOLLMMV-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-DesmethylDoxylamine is a metabolite of the antihistamine doxylamine. It is a first-generation antihistamine that exhibits anticholinergic, hypnotic, sedative, local anesthetic, and antitussive properties . This compound is of interest due to its pharmacological effects and its role in the metabolism of doxylamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-DesmethylDoxylamine typically involves the demethylation of doxylamine. This can be achieved through various chemical reactions, including the use of reagents such as sodium methoxide or other strong bases . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated systems for precise control of reaction parameters and efficient purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

R-DesmethylDoxylamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The conditions often involve specific temperatures, pressures, and solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

R-DesmethylDoxylamine has several scientific research applications, including:

Mechanism of Action

R-DesmethylDoxylamine exerts its effects primarily through its action as an antagonist of the histamine H1 receptor. By blocking these receptors, it prevents the action of histamine on cells, thereby reducing allergic symptoms and producing sedative effects. Additionally, it exhibits anticholinergic activity by antagonizing muscarinic acetylcholine receptors, leading to its sedative and hypnotic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific metabolic pathway and its distinct pharmacological profile. While it shares similarities with other first-generation antihistamines, its specific interactions with histamine and acetylcholine receptors, as well as its metabolic properties, make it a compound of particular interest in both research and therapeutic contexts .

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

N,N-dimethyl-2-[(R)-phenyl(pyridin-2-yl)methoxy]ethanamine

InChI

InChI=1S/C16H20N2O/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15/h3-11,16H,12-13H2,1-2H3/t16-/m1/s1

InChI Key

OKKTWMJPOLLMMV-MRXNPFEDSA-N

Isomeric SMILES

CN(C)CCO[C@H](C1=CC=CC=C1)C2=CC=CC=N2

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2

Origin of Product

United States

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